

# Technical Guide: Spectroscopic Data of (R)-2-Methyl-2-phenylmorpholine

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## Compound of Interest

Compound Name: (R)-2-Methyl-2-phenylmorpholine

Cat. No.: B14023845

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## Introduction & Compound Identity[1][2][3][4]

**(R)-2-Methyl-2-phenylmorpholine** is a chiral morpholine derivative characterized by a quaternary carbon at the 2-position, bearing both a phenyl ring and a methyl group. Unlike its regioisomer phenmetrazine (3-methyl-2-phenylmorpholine), this scaffold introduces steric bulk directly at the ether linkage, influencing both its metabolic stability and receptor binding profile.

This compound is frequently encountered as a key intermediate in the synthesis of norepinephrine-dopamine reuptake inhibitors (NDRIs) and as a metabolite in forensic analysis. Precise spectroscopic characterization is critical to distinguish it from its regioisomers and to quantify enantiomeric purity.

## Chemical Identity

Property	Detail
IUPAC Name	(2R)-2-Methyl-2-phenylmorpholine
CAS Number	109461-41-8 (racemate); Enantiomer specific CAS varies by salt form
Molecular Formula	C <sub>15</sub> H <sub>17</sub> NO
Molecular Weight	177.24 g/mol
SMILES	C[C@@]1(C2=CC=CC=C2)OCCN1
Key Structural Feature	Quaternary C2 center (Singlet Methyl in H NMR)

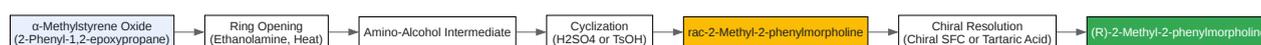
## Synthesis & Isolation Strategy

To understand the spectroscopic impurities often found in samples, one must understand the genesis of the molecule. The (R)-enantiomer is typically obtained via the resolution of the racemate or asymmetric synthesis from

α-methylstyrene oxide.

## Synthesis Workflow

The synthesis generally proceeds via the ring-opening of 2-phenyl-1,2-epoxypropane with ethanolamine, followed by acid-catalyzed cyclization.



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Figure 1: Synthetic pathway and isolation of the (R)-enantiomer.[1][2] Impurities may include uncyclized amino-alcohol or regioisomeric 3-methyl derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy[8][10][11][12][13][14]

NMR is the definitive tool for structural verification. The hallmark of 2-methyl-2-phenylmorpholine is the methyl singlet; in contrast, phenmetrazine (3-methyl) displays a methyl doublet.

### H NMR Data (400 MHz, DMSO- )

Note: Shifts are reported for the free base. Salt formation (e.g., HCl) will cause downfield shifts, particularly for protons adjacent to the nitrogen (H3, H5).

Position	Shift ( , ppm)	Multiplicity	Integration	Assignment Logic
CH	1.25 – 1.60*	Singlet (s)	3H	Diagnostic: Methyl on quaternary C2. Note: Shift varies significantly with solvent/salt form (1.60 in sulfonamides).
H3	2.80 – 3.05	Multiplet (m)	2H	Diastereotopic protons adjacent to N and quaternary C2.
H5	2.90 – 3.10	Multiplet (m)	2H	Protons adjacent to N (ethylene bridge).
H6	3.60 – 3.95	Multiplet (m)	2H	Deshielded protons adjacent to Oxygen.
Ar-H	7.20 – 7.45	Multiplet (m)	5H	Aromatic phenyl ring protons.
NH	~2.0 - 4.0	Broad (br)	1H	Exchangeable amine proton (shift is concentration/pH dependent).

Critical Distinction:

- 2-Methyl-2-phenylmorpholine: Methyl is a Singlet.
- 3-Methyl-2-phenylmorpholine (Phenmetrazine): Methyl is a Doublet.

### C NMR Data (100 MHz, DMSO- )

The carbon spectrum confirms the quaternary center.

Position	Shift ( , ppm)	Type	Assignment
C2	74.0 – 76.0	Quaternary (C)	Diagnostic: Ether/Phenyl substituted quaternary carbon.
C6	60.0 – 62.0	CH	O-CH carbon.
C3	50.0 – 54.0	CH	N-CH adjacent to quaternary center.
C5	45.0 – 47.0	CH	N-CH (ethylene bridge).
CH	22.0 – 26.0	CH	Methyl group.
Ar-C	126.0 – 145.0	CH / C	Phenyl ring carbons (Ipsos ~145).

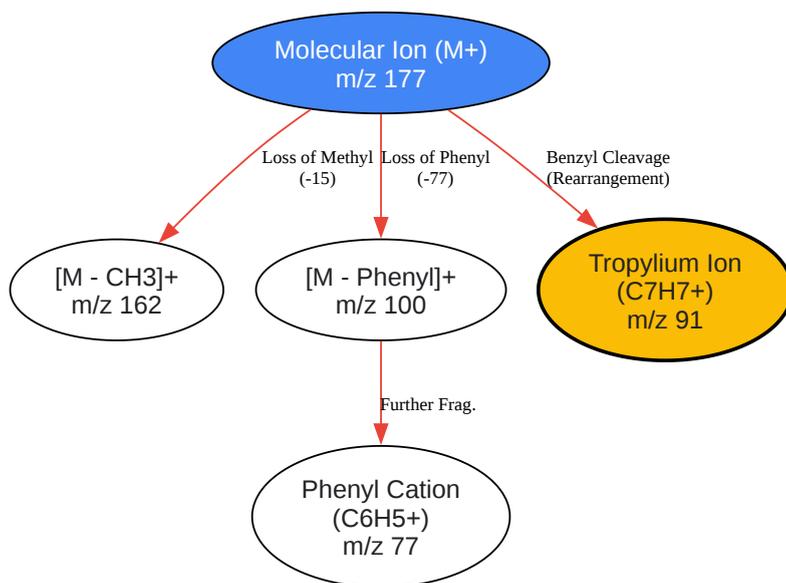
## Mass Spectrometry (MS)[4][8][11][12][14]

Mass spectrometry provides molecular weight confirmation and a characteristic fragmentation pattern driven by the stability of the benzyl/tropylium ion and alpha-cleavage.

### Fragmentation Pathway

Ionization: ESI+ or EI (70 eV).[3] Molecular Ion (

): m/z 177.



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Figure 2: Primary fragmentation pathways. The peak at m/z 91 (Tropylium) is typically the base peak or highly abundant in phenyl-substituted systems.

### Key Fragments

- m/z 177: Molecular Ion (Parent).
- m/z 162: Loss of Methyl group (M - 15).
- m/z 91: Tropylium ion (C

H

), characteristic of benzyl/phenylalkyl moieties.[4]

- m/z 77: Phenyl cation (C

H

).[4]

## Infrared (IR) Spectroscopy[1]

IR analysis is useful for rapid solid-state identification, particularly to confirm the amine salt form vs. free base.

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity	Description
N-H Stretch	3300 – 3500	Medium/Broad	Secondary amine (free base). Broadens significantly in HCl salts (~2800-3000).
C-H Stretch (Ar)	3000 – 3100	Weak	Aromatic C-H stretching.[5]
C-H Stretch (Alk)	2850 – 2980	Medium	Methyl and Methylene C-H stretching.[5]
C-O-C Stretch	1080 – 1150	Strong	Ether linkage of the morpholine ring.
Mono-sub Benzene	700 & 750	Strong	Out-of-plane bending (diagnostic for mono-substituted phenyl).

## Chiral Analysis & Optical Rotation

Since the (R)-enantiomer is the target, confirming stereochemical purity is mandatory.

- Method: Chiral Supercritical Fluid Chromatography (SFC) or Chiral HPLC.
- Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H).
- Mobile Phase: CO

/ Methanol (with diethylamine additive).

- Optical Rotation (

): The specific rotation is a physical constant. While literature values vary by solvent and concentration, the (R)-isomer generally exhibits distinct rotation compared to the (S)-isomer.

- Protocol: Dissolve 10 mg in 1 mL Methanol. Measure at 20°C using the Sodium D line.

## Experimental Protocols

## Protocol A: H NMR Sample Preparation

- Selection: Prefer the free base for clear resolution of the methyl singlet. If using the HCl salt, add 1 drop of NaOD/D<sub>2</sub>O to the NMR tube to neutralize in situ if shifts are ambiguous.
- Solvent: DMSO-  
is preferred for solubility of polar salts; CDCl<sub>3</sub>  
is superior for resolution of the free base.
- Acquisition: Standard proton parameters (16 scans, 1 sec relaxation delay).

## Protocol B: GC-MS Identification

- Inlet: 250°C, Splitless mode.
- Column: DB-5ms or equivalent (30m x 0.25mm).
- Ramp: 50°C (1 min)  
300°C at 20°C/min.
- Detection: EI mode (70 eV). Look for m/z 177 (M+) and 91 (Base).

## References

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- Structural Analogues:Rothman, R. B. et al.[8] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 2001. (Context on phenylmorpholine pharmacology).
- Commercial Sources: Sigma-Aldrich / Merck Product Entry for 2-Methyl-2-phenylmorpholine (CAS 109461-41-8). [Link](#)
- Spectroscopic Database: SDBS (AIST) - General Morpholine Fragmentation Patterns.

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